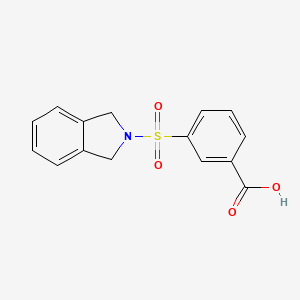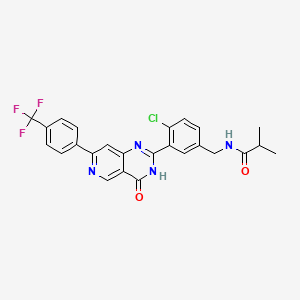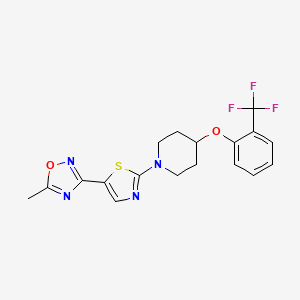![molecular formula C25H36N6O2 B10780267 2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHEMBL3357070 is a compound listed in the ChEMBL database, which is a large-scale bioactivity database for drug discovery. This compound is known for its antagonist activity at human Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) transfected in HEK293 cells .
Análisis De Reacciones Químicas
CHEMBL3357070 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CHEMBL3357070 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship (SAR) of TLR7 and TLR9 antagonists.
Biology: It helps in understanding the biological pathways and mechanisms involving TLR7 and TLR9.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to the immune system, such as autoimmune disorders.
Industry: It may be used in the development of new drugs and therapeutic agents targeting TLR7 and TLR9.
Mecanismo De Acción
The mechanism of action of CHEMBL3357070 involves its antagonist activity at TLR7 and TLR9. These receptors are part of the immune system and play a crucial role in recognizing pathogens and initiating immune responses. By antagonizing these receptors, CHEMBL3357070 can modulate immune responses, potentially leading to therapeutic effects in conditions where the immune system is overactive .
Comparación Con Compuestos Similares
CHEMBL3357070 can be compared with other TLR7 and TLR9 antagonists. Similar compounds include:
CHEMBL3357071: Another TLR7 antagonist with a slightly different chemical structure.
CHEMBL3357072: A TLR9 antagonist with similar bioactivity but different pharmacokinetic properties.
The uniqueness of CHEMBL3357070 lies in its specific binding affinity and selectivity for TLR7 and TLR9, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H36N6O2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2-[4-[4-[7-(3-morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C25H36N6O2/c32-17-14-29-10-12-30(13-11-29)23-4-2-21(3-5-23)24-26-20-22-6-9-31(25(22)27-24)8-1-7-28-15-18-33-19-16-28/h2-5,20,32H,1,6-19H2 |
Clave InChI |
VQQGQCSLCPMKAG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=NC(=NC=C21)C3=CC=C(C=C3)N4CCN(CC4)CCO)CCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)

![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)


![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)

![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)
